molecular formula C23H32N4O2S B2972149 1-(2,5-Dimethoxyphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea CAS No. 868228-55-1

1-(2,5-Dimethoxyphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea

Cat. No.: B2972149
CAS No.: 868228-55-1
M. Wt: 428.6
InChI Key: BHXGZONQJYIMKS-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea is a thiourea derivative characterized by a central thiourea (-NHC(S)NH-) core flanked by two distinct substituents:

  • 1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl group: This branched alkyl chain incorporates a phenyl ring and a 4-methylpiperazine moiety, a heterocyclic amine known to enhance solubility and modulate receptor interactions due to its basicity.

The compound’s synthesis likely follows a condensation reaction between an isothiocyanate and an amine precursor, analogous to methods described for structurally related thiourea-containing dipeptides .

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O2S/c1-17(24-23(30)25-20-16-19(28-3)10-11-21(20)29-4)22(18-8-6-5-7-9-18)27-14-12-26(2)13-15-27/h5-11,16-17,22H,12-15H2,1-4H3,(H2,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXGZONQJYIMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)N2CCN(CC2)C)NC(=S)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethoxyphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the preparation of an intermediate compound, such as 1-(2,5-dimethoxyphenyl)-2-bromoethane, through bromination of 2,5-dimethoxyphenyl ethanol.

    Nucleophilic Substitution: The intermediate undergoes nucleophilic substitution with 4-methylpiperazine to form 1-(2,5-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)ethane.

    Thiourea Formation: The final step involves the reaction of the substituted ethane with phenyl isothiocyanate to form the desired thiourea compound under controlled conditions, such as refluxing in an appropriate solvent like ethanol.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethoxyphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea can undergo various types of chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiourea group to corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The thiourea group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The compound’s aromatic rings and piperazine moiety may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

1-(2,6-Dimethylphenyl)-3-(4-methylpiperazin-1-yl)thiourea (CAS 725709-12-6)

  • Structural Differences :
    • Aryl substituent: 2,6-Dimethylphenyl (electron-donating methyl groups) vs. 2,5-dimethoxyphenyl (electron-donating methoxy groups).
    • Methyl groups lack hydrogen-bonding capacity but increase lipophilicity (logP likely higher than the dimethoxy analogue).
  • Implications :
    • The 2,6-dimethylphenyl derivative may exhibit enhanced membrane permeability but reduced polar interactions in receptor binding compared to the dimethoxy variant .

Compound I-1 from

  • Structure: 1-(2,5-Dimethoxyphenylamino)-3-(3-nitrophenyl)thiourea-containing dipeptide.
  • Dipeptide backbone: Adds conformational rigidity and hydrogen-bonding sites absent in the target compound.
  • Biological Relevance : The nitro group may improve binding to nitroreductase enzymes or oxidative stress-responsive targets, diverging from the piperazine-driven pharmacology of the target compound .

Compounds Sharing the 2,5-Dimethoxyphenyl Motif

Compounds 5 and 6 (Molbank, )

  • Structures : Tetrahydro-pyrimidin derivatives with 2,5-dimethoxyphenyl groups.
  • Comparison :
    • Core scaffold : Pyrimidin vs. thiourea. The pyrimidin ring introduces aromaticity and planar geometry, contrasting with the flexible thiourea core.
    • Functional groups : Both compounds retain the 2,5-dimethoxyphenyl group, suggesting shared π-π stacking or hydrophobic interactions in target binding.
  • Synthesis : Prepared via aldol condensation, differing from the thiourea’s condensation-based synthesis .

Piperazine-Containing Analogues

General Piperazine Derivatives

  • 4-Methylpiperazine : A common pharmacophore in drug design (e.g., antipsychotics, antihistamines) due to its ability to improve solubility (via protonation) and interact with amine-binding receptors.
  • Comparison with Non-Piperazine Thioureas: Piperazine-free analogues (e.g., simple aryl thioureas) may exhibit reduced solubility and altered pharmacokinetics.

Biological Activity

The compound 1-(2,5-Dimethoxyphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea (often abbreviated as DMPT) is a thiourea derivative that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of DMPT, including its synthesis, mechanisms of action, and various therapeutic applications.

Chemical Structure and Properties

DMPT can be characterized by its molecular formula C19H26N4O2SC_{19}H_{26}N_4O_2S and a molecular weight of approximately 378.50 g/mol. The compound features a thiourea functional group, which is known for its ability to form hydrogen bonds, enhancing its interaction with biological targets.

Structural Representation

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Antimicrobial Activity

Thioureas, including DMPT, have demonstrated significant antimicrobial properties. Studies have shown that thiourea derivatives exhibit activity against various bacterial strains. For instance, DMPT has been evaluated for its effectiveness against Staphylococcus aureus and Escherichia coli, with notable minimum inhibitory concentrations (MICs) reported in the range of 10-50 µg/mL depending on the specific derivative tested .

Anticancer Properties

Research indicates that DMPT possesses anticancer activity by inducing apoptosis in cancer cell lines. A study highlighted that DMPT exhibited cytotoxic effects against MDA-MB-231 breast cancer cells, with an IC50 value of approximately 15 µM. The mechanism involves the modulation of signaling pathways related to cell proliferation and survival .

Antioxidant Activity

The antioxidant potential of DMPT has also been investigated. Thiourea derivatives are known to scavenge free radicals, thereby reducing oxidative stress in cells. In assays measuring DPPH and ABTS radical scavenging activities, DMPT showed promising results with IC50 values indicating strong antioxidant capabilities .

Additional Biological Activities

  • Anti-inflammatory Effects : DMPT has been shown to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
  • Antiviral Activity : Preliminary studies indicate that DMPT may exhibit antiviral properties against certain viral pathogens, although further research is required to elucidate these effects.
  • Antidiabetic Potential : Some thiourea derivatives have demonstrated the ability to enhance insulin sensitivity and lower blood glucose levels in diabetic models.

Synthesis

The synthesis of DMPT typically involves the reaction between 2,5-dimethoxyphenyl isothiocyanate and 4-methylpiperazine derivatives under controlled conditions. The process can be summarized as follows:

  • Formation of Isothiocyanate : Reacting the appropriate phenolic compound with thiophosgene or a similar reagent.
  • Condensation Reaction : The isothiocyanate reacts with 4-methylpiperazine to form the final thiourea product.

The biological activity of DMPT is primarily attributed to its ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions. The thiourea moiety allows for the formation of stable complexes with enzymes and receptors involved in disease processes.

Case Study 1: Anticancer Activity Evaluation

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several thiourea derivatives, including DMPT, and evaluated their anticancer properties against various cell lines. The study concluded that DMPT exhibited significant cytotoxicity against MDA-MB-231 cells, with a detailed structure-activity relationship analysis revealing that modifications at the piperazine ring enhanced potency .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of DMPT against clinical isolates of E. coli. The results indicated that DMPT had a synergistic effect when combined with standard antibiotics, suggesting potential for use in combination therapies .

Q & A

Q. What are the established synthetic routes for this thiourea derivative, and how do reaction conditions influence yield?

Methodological Answer:

  • Thiourea coupling : Refluxing thiourea derivatives with chloroethanone intermediates in ethanol (5 hours, 40 mL solvent) yields target compounds after recrystallization .
  • Multicomponent reactions : Explore three-component coupling of triazole, urea, and thiourea derivatives under varying temperatures (e.g., 60–100°C) to optimize regioselectivity .
  • Solvent optimization : Hexane–acetone (3:1) systems improve yields (up to 34%) by reducing side reactions, as demonstrated in analogous thiourea syntheses .

Q. Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • 1H NMR : Resolve aromatic protons (2,5-dimethoxyphenyl) and piperazine methyl groups (δ 2.1–3.5 ppm). Confirm stereochemistry using coupling constants .
  • IR spectroscopy : Identify thiourea C=S stretches (~1250–1350 cm⁻¹) and hydrogen bonding patterns .
  • Elemental analysis : Validate purity (>95%) by comparing experimental vs. theoretical C/H/N/S percentages .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental spectral data?

Methodological Answer:

  • Cross-validation : Combine NMR (solvent effects), IR (conformational analysis), and X-ray crystallography (if crystals are obtainable) to validate computational models .
  • Dynamic simulations : Use DFT calculations to model solvent interactions (e.g., ethanol vs. DMSO) and predict shifts in proton environments .

Q. What strategies determine the 4-methylpiperazine moiety’s role in bioactivity via SAR studies?

Methodological Answer:

  • Analog synthesis : Replace 4-methylpiperazine with morpholine, piperidine, or unsubstituted piperazine to assess hydrogen bonding and steric effects .
  • Bioassay design : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. Correlate IC₅₀ values with substituent electronegativity .

Q. How can competing nucleophilic side reactions be minimized during synthesis?

Methodological Answer:

  • Stoichiometric control : Use a 10% excess of the 2,5-dimethoxyphenyl precursor to drive thiourea formation .
  • Temperature modulation : Lower reaction temperatures (0–5°C) suppress imine byproducts in piperazine-containing systems .
  • Real-time monitoring : Employ TLC (silica gel, ethyl acetate/hexane) to track reaction progress and isolate intermediates .

Q. What methodologies probe the thiourea group’s role in hydrogen bonding or metal chelation?

Methodological Answer:

  • Titration studies : Monitor UV-Vis absorbance shifts upon adding metal ions (e.g., Cu²⁺, Zn²⁺) to assess chelation potential .
  • X-ray photoelectron spectroscopy (XPS) : Analyze sulfur binding energies to differentiate thiourea (C=S) from oxidized byproducts (C–SO) .

Key Notes

  • For advanced SAR, prioritize substituent libraries from peer-reviewed syntheses (e.g., ).
  • Computational modeling should integrate crystallographic data from analogous compounds (e.g., ).

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